
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide is a chemical compound with the molecular formula C10H11FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both fluorine and nitro functional groups on the phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and pyrrolidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amino group in 2-fluoro-4-nitroaniline with pyrrolidine under basic conditions. This can be achieved using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: The resulting 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is then oxidized to form the 1-oxide derivative. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Análisis De Reacciones Químicas
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate.
Oxidation: The pyrrolidine ring can undergo further oxidation to form N-oxides or other oxidized derivatives using oxidizing agents like m-CPBA.
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxidized products.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and receptor binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and selectivity. The pyrrolidine ring provides structural rigidity and can interact with hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Comparación Con Compuestos Similares
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide can be compared with other similar compounds, such as:
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.
1-(4-Chloro-2-nitrophenyl)pyrrolidine: Chlorine atom instead of fluorine, affecting its reactivity and biological activity.
1-(2,4-Dinitrophenyl)pyrrolidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
922142-64-1 |
|---|---|
Fórmula molecular |
C10H11FN2O3 |
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
1-(2-fluoro-4-nitrophenyl)-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(12(14)15)3-4-10(9)13(16)5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Clave InChI |
XHCNIBIAFYMZHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



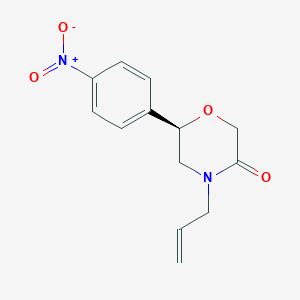


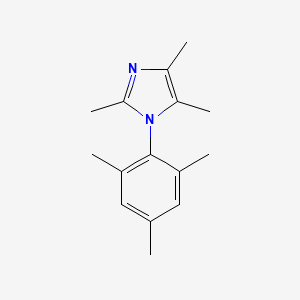
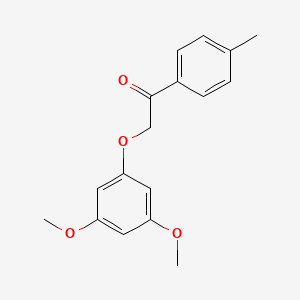
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-](/img/structure/B12638976.png)
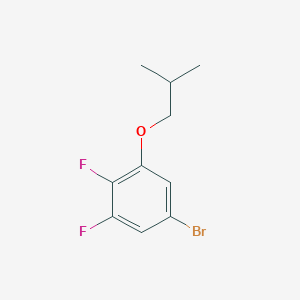
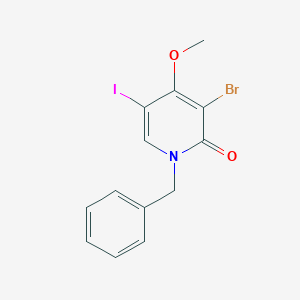

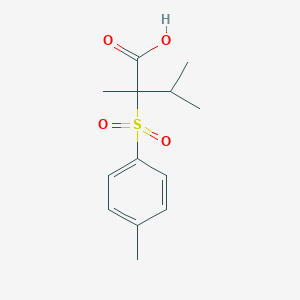
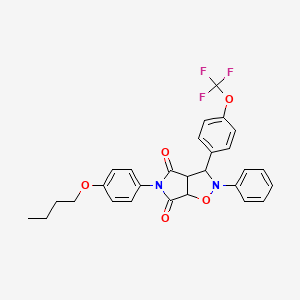

![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate](/img/structure/B12639028.png)
